2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines a furan ring with a dioxane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione typically involves the condensation of a furan derivative with a dioxane-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific reagents used. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial synthesis often employs robust catalysts and optimized reaction conditions to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the dioxane-dione core, leading to the formation of reduced dioxane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or dioxane-dione core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the dioxane-dione core can produce reduced dioxane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and dioxane-dione analogs. Examples are:
- 2-Tert-butyl-5-(furan-2-yl)-2-methyl-1,3-dioxane-4,6-dione
- 2-Tert-butyl-5-(thiophen-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
What sets 2-Tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione apart is its specific combination of a furan ring with a dioxane-dione core, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-13(2,3)14(4)18-11(15)10(12(16)19-14)8-9-6-5-7-17-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSUMCQODOKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CO2)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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